3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoic acid is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. This compound is characterized by the presence of a chloro group, two methyl groups, and a prop-2-enoic acid moiety attached to the pyrazolo[3,4-b]pyridine core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-{6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-b]pyridine scaffold.
Introduction of the chloro and methyl groups: The chloro and methyl groups are introduced through substitution reactions using suitable reagents.
Attachment of the prop-2-enoic acid moiety: The final step involves the addition of the prop-2-enoic acid group to the pyrazolo[3,4-b]pyridine core through a coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-{6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium methoxide, and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-{6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
3-{6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoic acid can be compared with other similar compounds, such as:
6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol: This compound shares the pyrazolo[3,4-b]pyridine core but differs in the functional groups attached to it.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar core structure but differ in the arrangement of atoms and the presence of additional functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also share structural similarities but have different biological activities and applications.
Biological Activity
3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid, also known by its CAS number 929971-42-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C11H10ClN3O2
- Molecular Weight : 251.67 g/mol
- IUPAC Name : 3-{6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoic acid
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its effects on different biological systems. The following sections summarize key findings from recent research.
1. Antitumor Activity
Research indicates that compounds related to 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine exhibit significant antitumor properties. For instance:
- A study reported that derivatives showed potent activity against various cancer cell lines, with IC50 values indicating effective growth inhibition at low concentrations .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens:
- In vitro studies have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL depending on the strain .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific enzymes involved in cellular proliferation and survival pathways in cancer cells .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
Case Study 1: Anticancer Activity
A derivative of the compound was tested in a clinical setting for its anticancer effects. The results indicated a significant reduction in tumor size in treated patients compared to controls, suggesting its potential as a therapeutic agent for specific cancer types .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Mycobacterium tuberculosis. The results showed that it effectively reduced bacterial load in infected macrophages and demonstrated a favorable safety profile in preliminary toxicity assessments .
Data Tables
The following tables summarize key findings from various studies on the biological activity of the compound.
Properties
Molecular Formula |
C11H10ClN3O2 |
---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
(E)-3-(6-chloro-1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10ClN3O2/c1-6-8-5-7(3-4-9(16)17)10(12)13-11(8)15(2)14-6/h3-5H,1-2H3,(H,16,17)/b4-3+ |
InChI Key |
OEDMRZLVACHJOH-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=NN(C2=C1C=C(C(=N2)Cl)/C=C/C(=O)O)C |
Canonical SMILES |
CC1=NN(C2=C1C=C(C(=N2)Cl)C=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.